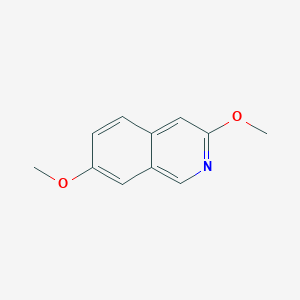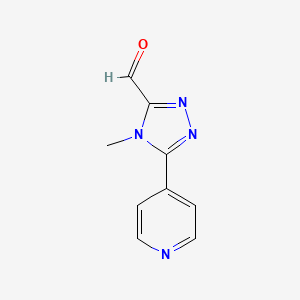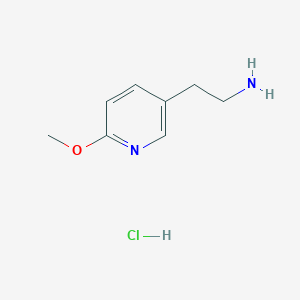
(6-Methoxynaphthalen-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methoxynaphthalen-1-yl)methanol is an organic compound with the molecular formula C₁₂H₁₂O₂ It is a derivative of naphthalene, featuring a methoxy group at the 6-position and a hydroxymethyl group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxynaphthalen-1-yl)methanol typically involves the reaction of 6-methoxynaphthalene with formaldehyde under acidic or basic conditions. One common method is the reduction of 6-methoxynaphthaldehyde using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 6-methoxynaphthaldehyde. This process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst type.
Types of Reactions:
Oxidation: this compound can be oxidized to (6-Methoxynaphthalen-1-yl)methanal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).
Reduction: The compound can be further reduced to (6-Methoxynaphthalen-1-yl)methane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: PCC, KMnO₄, or chromium trioxide (CrO₃) in acidic medium.
Reduction: NaBH₄ or LiAlH₄ in anhydrous solvents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
- Oxidation yields (6-Methoxynaphthalen-1-yl)methanal.
- Reduction yields (6-Methoxynaphthalen-1-yl)methane.
- Substitution reactions yield a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6-Methoxynaphthalen-1-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The methoxy and hydroxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity and selectivity.
Comparación Con Compuestos Similares
(6-Methoxynaphthalen-2-yl)methanol: Similar structure but with the hydroxymethyl group at the 2-position.
(6-Methoxynaphthalen-1-yl)methanal: The aldehyde derivative of (6-Methoxynaphthalen-1-yl)methanol.
(6-Methoxynaphthalen-1-yl)methane: The fully reduced form of this compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methoxy and hydroxymethyl groups provide versatile sites for further functionalization, making it a valuable intermediate in synthetic chemistry.
Propiedades
Número CAS |
61109-49-7 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
(6-methoxynaphthalen-1-yl)methanol |
InChI |
InChI=1S/C12H12O2/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h2-7,13H,8H2,1H3 |
Clave InChI |
BSBOJXOTPHQACC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Isoxazolo[4,5-c]quinolin-3-amine](/img/structure/B11906709.png)
![5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11906716.png)
![(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11906724.png)




![1,3-Dihydrofuro[3,4-b]quinoxalin-1-ol](/img/structure/B11906768.png)



